Cas no 2437-46-9 (1,3-Benzenediamine,4-[2-(3-aminophenyl)diazenyl]-)

1,3-Benzenediamine,4-[2-(3-aminophenyl)diazenyl]- structure
2437-46-9 structure
Product Name:1,3-Benzenediamine,4-[2-(3-aminophenyl)diazenyl]-
CAS No:2437-46-9
MF:C12H13N5
MW:227.265121221542
CID:265996
PubChem ID:75533
Update Time:2025-04-19

1,3-Benzenediamine,4-[2-(3-aminophenyl)diazenyl]- Chemical and Physical Properties

Names and Identifiers

    • 1,3-Benzenediamine,4-[2-(3-aminophenyl)diazenyl]-
    • 4-[(3-aminophenyl)diazenyl]benzene-1,3-diamine
    • 1,3-Benzenediamine, 4-((3-aminophenyl)azo)-
    • 1,3-benzenediamine, 4-[(E)-2-(3-aminophenyl)diazenyl]-
    • 2,4-Diamino-3'-aminoazobenzene
    • 4-[(E)-(3-Aminophenyl)diazenyl]benzene-1,3-diamine
    • DTXSID401043726
    • DTXSID501035186
    • 2,4-Diamino 3-aminoazobenzene
    • 2437-46-9
    • 2,3',4-Triaminoazobenzene
    • 4-[(E)-(3-Aminophenyl)diazenyl]-1,3-benzenediamine
    • Inchi: 1S/C12H13N5/c13-8-2-1-3-10(6-8)16-17-12-5-4-9(14)7-11(12)15/h1-7H,13-15H2/b17-16+
    • InChI Key: GHXFKDSKIJTDIO-WUKNDPDISA-N
    • SMILES: N(/C1C=CC(=CC=1N)N)=N\C1=CC=CC(=C1)N

Computed Properties

  • Exact Mass: 227.11729
  • Monoisotopic Mass: 227.117
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 268
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 12
  • XLogP3: 1.7
  • Topological Polar Surface Area: 103A^2

Experimental Properties

  • Density: 1.34
  • Boiling Point: 521.3°Cat760mmHg
  • Flash Point: 269.1°C
  • Refractive Index: 1.692
  • PSA: 102.78

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